(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Overview
Description
The compound is a complex organophosphorus compound with two 3,5-bis(trifluoromethyl)phenyl groups attached to a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine core. The presence of the sulfide group and the hydroxy group could potentially impart unique reactivity to this compound .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would feature a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine core, with two 3,5-bis(trifluoromethyl)phenyl groups attached. The presence of the hydroxy and sulfide groups could potentially influence its overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,5-bis(trifluoromethyl)phenyl groups could potentially increase its lipophilicity, while the presence of the hydroxy group could confer some degree of polarity .Scientific Research Applications
Synthesis and Structural Analysis : A study by Mironov et al. (2009) involved the synthesis of compounds with structures similar to the queried compound, examining their crystal structures and conducting NMR spectroscopy and X-ray diffraction analysis (Mironov et al., 2009).
Cascade Reactions : Another research by Mironov et al. (2010) focused on the reaction of a related compound with chloral, leading to the formation of products with high stereoselectivity and unique structural features (Mironov et al., 2010).
Nanofiltration Membrane Development : Liu et al. (2012) explored the use of a sulfonated aromatic diamine monomer with similarities to the queried compound in the creation of nanofiltration membranes, which showed improved water flux and dye rejection capabilities (Liu et al., 2012).
Application in Organic Light-Emitting Devices (OLEDs) : Research by Su & Zheng (2019) discussed the synthesis of iridium(III) complexes involving sulfur-containing ligands, similar to the compound , for use in OLEDs, demonstrating high phosphorescence quantum yields (Su & Zheng, 2019).
Chiral Bronsted Acid Catalyst : A study conducted by Gong (2009) on a related compound highlighted its role as a chiral Bronsted acid catalyst, widely used in enantioselective addition reactions (Gong, 2009).
Polymer Synthesis : Yin et al. (2005) synthesized novel fluorine-containing polyimides using a monomer related to the queried compound, demonstrating the polymers' solubility and thermal stability (Yin et al., 2005).
Mechanism of Action
Target of Action
It is known that similar compounds with bis(trifluoromethyl)phenyl groups have been used in the synthesis of various pharmaceuticals .
Mode of Action
The compound (S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide is a hydrogen bonding phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums . This suggests that the compound may interact with its targets by facilitating the transfer of fluoride ions.
Pharmacokinetics
It is known that the presence of trifluoromethyl groups on a phenyl ring can improve the pharmacodynamics and pharmacokinetic properties of compounds .
Future Directions
properties
IUPAC Name |
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H17F12O3PS/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)51-52(49,53)50-31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHPEAFAFDFKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=S)(O3)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H17F12O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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